2-((6-(p-tolyl)pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

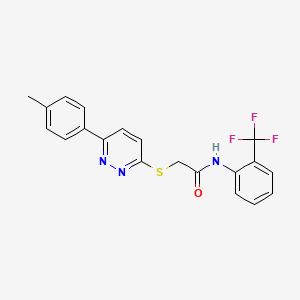

The compound 2-((6-(p-tolyl)pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide features a pyridazine core substituted with a p-tolyl (4-methylphenyl) group at the 6-position and a thioether linkage connecting to an acetamide moiety. The acetamide nitrogen is further substituted with a 2-(trifluoromethyl)phenyl group. Key structural attributes include:

- Thioether bridge: Enhances metabolic stability compared to oxygen ethers due to reduced susceptibility to oxidative cleavage.

- Trifluoromethyl group: A strongly electron-withdrawing substituent that increases lipophilicity and may improve membrane permeability .

While specific pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with derivatives investigated as enzyme inhibitors (e.g., IDO1, CK1) and antimicrobial agents .

Properties

IUPAC Name |

2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3OS/c1-13-6-8-14(9-7-13)16-10-11-19(26-25-16)28-12-18(27)24-17-5-3-2-4-15(17)20(21,22)23/h2-11H,12H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUWIHDLNITZCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(p-tolyl)pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₄H₁₄F₃N₃S

- Molecular Weight : 305.34 g/mol

The presence of a trifluoromethyl group enhances lipophilicity and bioactivity, while the thioether moiety may contribute to its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

- Formation of the Pyridazine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Thioether Formation : The introduction of the sulfur atom is usually conducted via nucleophilic substitution reactions.

- Acetamide Formation : The final step involves acylation to introduce the acetamide functional group.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyridazine rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) reported in the range of 10-50 µg/mL .

Anticancer Activity

Studies have highlighted the anticancer potential of pyridazine derivatives. For example, compounds structurally related to this compound have been tested against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 15 to 50 µM, indicating moderate potency .

Anticonvulsant Activity

In animal models, derivatives similar to this compound have been evaluated for anticonvulsant properties using the maximal electroshock (MES) test. Some derivatives showed significant protection against seizures, suggesting potential therapeutic applications in epilepsy .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.

- Receptor Modulation : It may act as a modulator for receptors associated with neurotransmission and seizure activity.

Case Studies

- Antimicrobial Screening : A study investigated a series of pyridazine-thioether compounds, revealing that those with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.

- Anticancer Efficacy : Research on a related compound demonstrated significant apoptosis induction in cancer cells, with flow cytometry analyses confirming cell cycle arrest at the G0/G1 phase .

- Anticonvulsant Evaluation : In vivo studies indicated that certain derivatives provided substantial protection in MES models, correlating their structure with anticonvulsant efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Research has demonstrated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies on similar thio-pyridazine compounds have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus .

- The mechanism of action often involves the inhibition of bacterial quorum sensing, which is crucial for biofilm formation and virulence .

- Anti-inflammatory Properties

- Potential Anticancer Activity

Agricultural Applications

- Pesticidal Activity

- The compound's structural characteristics may lend themselves to use as a pesticide or herbicide. Research into similar compounds has indicated potential effectiveness against agricultural pests while minimizing environmental impact .

- The exploration of botanical pesticides is increasingly relevant due to regulatory pressures on synthetic chemicals. Thio-pyridazine derivatives could serve as eco-friendly alternatives in pest management strategies.

Material Science Applications

- Polymer Chemistry

- The incorporation of thioether groups into polymer matrices has been studied for enhancing material properties such as flexibility and thermal stability. Compounds like 2-((6-(p-tolyl)pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide may be explored for their potential as additives in polymer formulations .

Case Study 1: Antimicrobial Efficacy

A study published in Frontiers in Chemistry highlighted the synthesis and evaluation of antimicrobial agents based on pyridazine frameworks. The compound demonstrated significant inhibition against biofilm-forming bacteria, suggesting its potential use in medical devices where bacterial colonization is a concern .

Case Study 2: Agricultural Pesticide Development

Research conducted on thioether compounds indicated promising results in controlling agricultural pests without harming beneficial insects. Field trials showed that formulations containing similar thio-pyridazine derivatives reduced pest populations effectively while maintaining crop health .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Scaffolds

The pyridazine core distinguishes the target compound from analogs with pyridine, pyrimidine, or benzothiazole systems. Key differences include:

Key Insight : Pyridazine’s dual adjacent nitrogen atoms may facilitate unique binding interactions compared to single-nitrogen heterocycles like pyridine or benzothiazole.

Substituent Effects

Substituents on the core scaffold and acetamide group critically influence physicochemical and pharmacological properties:

Table 1: Substituent Comparison

Key Insights :

Key Insights :

- Higher molecular weight and logP in the target compound suggest increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

- The lack of reported synthetic data for the target compound highlights a gap in current literature.

Q & A

Q. What are the key structural features of 2-((6-(p-tolyl)pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide, and how do they influence its reactivity?

The compound features a pyridazine core linked to a p-tolyl group (methyl-substituted phenyl) and a thioacetamide bridge connected to a 2-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances electrophilicity and metabolic stability, while the thioether linkage increases flexibility for target binding. The pyridazine ring provides a planar structure for π-π interactions, critical for biological activity .

Q. What are the typical synthetic routes for this compound?

Synthesis involves multi-step reactions:

- Step 1 : Substitution reaction to attach the p-tolyl group to pyridazine.

- Step 2 : Thioether formation via nucleophilic displacement using a thiol-containing intermediate.

- Step 3 : Condensation with 2-(trifluoromethyl)phenylamine using coupling agents like EDC/HOBt. Reaction conditions (e.g., DMF as solvent, 60–80°C, inert atmosphere) are critical for yield optimization .

Q. Which analytical techniques are standard for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and substituent positions (e.g., distinguishing aromatic protons).

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What biological activities are reported for this compound?

While specific data for this compound is limited, analogs with pyridazine-thioacetamide scaffolds show kinase inhibition , antimicrobial activity , and apoptosis induction . The trifluoromethyl group may enhance binding to hydrophobic enzyme pockets .

Q. How do functional groups like the trifluoromethyl moiety impact its pharmacological profile?

The CF₃ group increases lipophilicity (logP ~3.5), improving membrane permeability. It also resists metabolic oxidation, extending half-life in vivo. Substituent positioning (e.g., ortho vs. para on phenyl) can alter target selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Temperature Control : Maintain 60–80°C during condensation to avoid side reactions.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Catalysts : Add triethylamine (TEA) to neutralize HCl byproducts in thioether formation. Monitoring via TLC and quenching unreacted intermediates can further enhance purity (>90%) .

Q. How are structural ambiguities resolved when crystallographic data is unavailable?

- 2D NMR (COSY, NOESY) : Maps proton-proton correlations to confirm substituent orientation.

- Computational Modeling : Density Functional Theory (DFT) predicts stable conformers and validates spectroscopic data .

Q. What methodologies are used to study its mechanism of action in kinase inhibition?

- Enzyme Assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ kits.

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets.

- Western Blotting : Validates downstream phosphorylation inhibition in cell lines .

Q. How do modifications to the pyridazine ring affect structure-activity relationships (SAR)?

- Electron-Withdrawing Groups (e.g., -NO₂) : Increase kinase affinity but reduce solubility.

- Methyl vs. Ethyl Substituents : Smaller alkyl groups improve steric access to hydrophobic pockets. SAR studies require iterative synthesis and activity screening of analogs .

Q. How can contradictions in biological activity data across studies be addressed?

- Dose-Response Curves : Confirm activity thresholds using standardized assays (e.g., CellTiter-Glo® for cytotoxicity).

- Metabolite Profiling : LC-MS/MS identifies active vs. inactive metabolites in different models.

- Batch Variability Testing : Ensure compound purity and stability via accelerated degradation studies .

Q. What strategies improve metabolic stability and reduce toxicity?

- Isotopic Labeling (³H/¹⁴C) : Tracks metabolic pathways in hepatocyte assays.

- Prodrug Design : Mask polar groups (e.g., acetate prodrugs) to enhance bioavailability.

- CYP450 Inhibition Screening : Identify and mitigate off-target interactions using human liver microsomes .

Q. How is computational modeling applied to predict target interactions?

- Pharmacophore Mapping : MOE or Phase software identifies essential interaction motifs (e.g., hydrogen bonds with pyridazine N-atoms).

- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories.

- ADMET Prediction : SwissADME estimates permeability, CYP inhibition, and Ames toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.